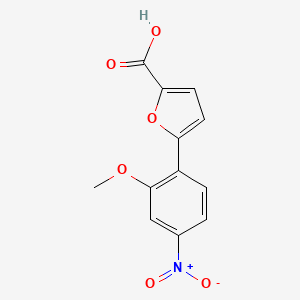
5-(2-Methoxy-4-nitrophenyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-furan-2-carboxylic acids, including “5-(2-Methoxy-4-nitrophenyl)furan-2-carboxylic acid”, have emerged as a promising class of antimycobacterial agents . They have the ability to interfere with iron homeostasis , which is crucial for the survival and proliferation of mycobacterial species .
Molecular Structure Analysis
The molecular structure of these compounds has been analyzed using techniques such as 1H NMR, 13C NMR, HRMS, and SC-XRD . For instance, the conformation of a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid was found to be stabilized by a non-traditional intramolecular CH-F bond .Scientific Research Applications
Bioactivities of Furan-2-Carboxylic Acids
Research has identified furan-2-carboxylic acids as compounds with significant bioactivities. For instance, derivatives isolated from the roots of Nicotiana tabacum have shown high anti-tobacco mosaic virus (TMV) activity and moderate to weak inhibitory activities against human tumor cell lines. These findings suggest potential applications of these compounds in agricultural disease management and as leads for anticancer drug development (Yu-Ping Wu et al., 2018).
Antimycobacterial Agents
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate, a closely related compound, has been studied for its antimycobacterial properties. The research into the crystal structure of this fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid underpins its potential as a candidate in the series of antimycobacterial agents, indicating the role of furan-2-carboxylic acids in combating bacterial infections (M. Mori et al., 2022).
Antitubercular Agents
5-(4-Nitrophenyl)furan-2-carboxylic Acid has been recognized for its potential in the development of antitubercular agents. This line of research focuses on targeting iron acquisition in mycobacterial species, with the structure of 5-(4-nitrophenyl)furan-2-carboxylic acid providing insights into molecular interactions that could inform the design of new therapeutic drugs (M. Mori et al., 2022).
Furan Carboxylic Acids in Polymer and Fine Chemical Industries
Furan carboxylic acids, such as those derived from bio-based processes involving Escherichia coli cells, have been noted for their high productivity and applicability in various industries, including polymer and fine chemical sectors. These biocatalytic processes underline the importance of furan carboxylic acids as sustainable building blocks in industrial applications (Xue-ying Zhang et al., 2020).
Pro-Drug Applications
The research into 5-nitrofuran-2-ylmethyl derivatives highlights their potential as pro-drugs for selective release of therapeutic drugs in hypoxic solid tumors. This approach leverages the bioreductive activation of these compounds, suggesting a novel strategy for targeted cancer therapy (J. Berry et al., 1997).
Mechanism of Action
Target of Action
The primary target of 5-(2-Methoxy-4-nitrophenyl)furan-2-carboxylic acid is currently unknown. Similar compounds have been known to interfere with iron homeostasis . Iron acts as a cofactor in a variety of processes that allow the establishment and maintenance of infections in the host .
Mode of Action
For instance, similar compounds are synthesized via the Knoevenagel condensation reaction, which involves the formation of a carbon-carbon double bond between the aldehyde and carboxylic acid groups.
Biochemical Pathways
Similar compounds have been found to interfere with the biosynthesis of specific siderophores (mycobactins and carboxymycobactins), which ensure the supply of iron in mycobacterium tuberculosis .
Result of Action
Similar compounds have shown potential as antimycobacterial agents , suggesting that this compound may also have antimicrobial properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is likely sensitive to light and can degrade upon exposure
Properties
IUPAC Name |
5-(2-methoxy-4-nitrophenyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6/c1-18-11-6-7(13(16)17)2-3-8(11)9-4-5-10(19-9)12(14)15/h2-6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEKDWHVHPVEIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

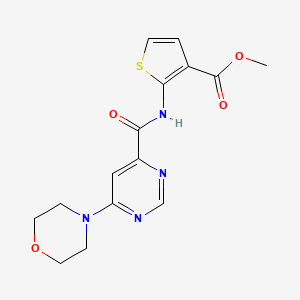
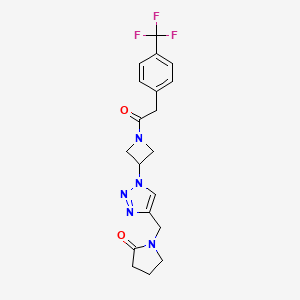
![N-(2,4-difluorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2912903.png)
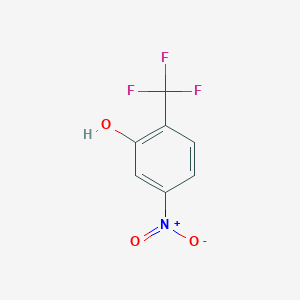
![5-methyl-N-(2-(thiophen-2-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2912905.png)
![N-(2-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2912908.png)
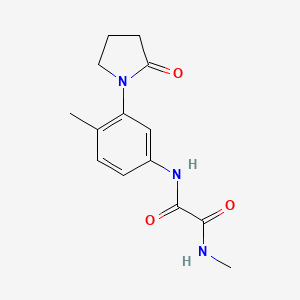
![N-[2-(Furan-2-yl)-2-methoxyethyl]-1,3-benzoxazol-2-amine](/img/structure/B2912910.png)
![7-Amino-2-methyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2912911.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2912916.png)
![Bicyclo[3.2.2]nonane-1,5-diyldimethanol](/img/structure/B2912922.png)

